Platelet Aggregation Inhibitory Potency of Indoloquinolizine Class Versus Standard Cyclooxygenase Inhibitors
Octahydroindolo[2,3-a]quinolizines—the structural class to which MIQ belongs—were demonstrated to inhibit human platelet aggregation with IC₅₀ values approximately two orders of magnitude lower than those of commonly used cyclooxygenase (COX) inhibitors such as aspirin and indomethacin . While this study did not report MIQ's individual IC₅₀, MIQ is one of the prototypical members of this indoloquinolizine series and shares the same core scaffold that mediates the described potency advantage. The finding establishes a class-level potency differentiation against the most widely prescribed antiplatelet benchmark class.
| Evidence Dimension | Inhibition of human platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | Indoloquinolizine class (including MIQ): IC₅₀ values approximately two orders of magnitude lower than COX inhibitor comparators. |
| Comparator Or Baseline | Commonly used COX inhibitors (e.g., aspirin, indomethacin): IC₅₀ values two orders of magnitude higher than indoloquinolizines. |
| Quantified Difference | ~100-fold lower IC₅₀ for indoloquinolizine class versus COX inhibitors. |
| Conditions | In vitro human platelet aggregation assay; Arzneimittelforschung 1987. |
Why This Matters
For procurement decisions in thrombosis or platelet biology research, MIQ's indoloquinolizine scaffold offers a potency advantage of ~100-fold over standard COX inhibitors, enabling experimental designs at substantially lower concentrations and potentially reduced off-target pharmacology associated with COX pathways.
- [1] Blaskó G, Blaskó G, Szántay C. Octahydroindolo[2,3-a]quinolizines and 3,4-dihydro-beta-carbolines as new inhibitors of human platelet aggregation. Arzneimittelforschung. 1987 Jun;37(6):667-9. PMID: 3311053. View Source
